REACTION_CXSMILES
|
C1(S(CCC(O)=O)(=O)=O)C=CC=CC=1.O[C:16]1[C:24]2[N:23]=NN[C:20]=2C=CC=1.[Cl:25][C:26]1[CH:31]=[CH:30][C:29]([CH:32]([C:50]2[CH:55]=[CH:54][C:53]([Cl:56])=[CH:52][CH:51]=2)[N:33]2[CH2:36][CH:35]([NH:37]C(=O)C3C=CC(S(C)(=O)=O)=CC=3)[CH2:34]2)=[CH:28][CH:27]=1>CN(C)C=O.ClCCl>[CH:32]([N:33]=[C:34]=[N:23][CH:24]([CH3:20])[CH3:16])([CH3:50])[CH3:29].[Cl:25][C:26]1[CH:31]=[CH:30][C:29]([CH:32]([C:50]2[CH:55]=[CH:54][C:53]([Cl:56])=[CH:52][CH:51]=2)[N:33]2[CH2:34][CH:35]([NH2:37])[CH2:36]2)=[CH:28][CH:27]=1
|
Name
|
N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-4-methanesulfonylbenzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CC(C1)NC(C1=CC=C(C=C1)S(=O)(=O)C)=O)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
58.5 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)CCC(=O)O
|
Name
|
|
Quantity
|
26.4 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC=2NN=NC21
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 0.0302 mL |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CC(C1)N)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |